1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile
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Overview
Description
1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile is a chemical compound with the molecular formula C5H5NO2S. It is also known by its IUPAC name, 2,5-dihydrothiophene-3-carbonitrile 1,1-dioxide. This compound is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a nitrile group attached to the third carbon atom .
Scientific Research Applications
1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfur-containing compounds with biological molecules.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It finds applications in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable thiophene derivative with a nitrile source in the presence of an oxidizing agent. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The thiophene ring can undergo substitution reactions where hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) can facilitate hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other derivatives .
Mechanism of Action
The mechanism of action of 1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile involves its interaction with molecular targets and pathways within a given system. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the nitrile group can act as an electrophile, while the thiophene ring can engage in aromatic interactions .
Comparison with Similar Compounds
Similar Compounds
1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carboxylic acid: This compound has a carboxylic acid group instead of a nitrile group.
1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-sulfonyl chloride: This compound contains a sulfonyl chloride group.
2,3-Dihydro-1lambda6-thiophene-1,1,3-trione: This compound has a different oxidation state and functional groups .
Uniqueness
1,1-Dioxo-2,5-dihydro-1lambda6-thiophene-3-carbonitrile is unique due to its specific combination of a thiophene ring and a nitrile group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1,1-dioxo-2,5-dihydrothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c6-3-5-1-2-9(7,8)4-5/h1H,2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWCSTMLXJTGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CS1(=O)=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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